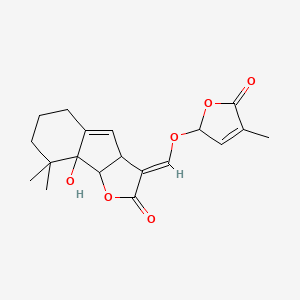

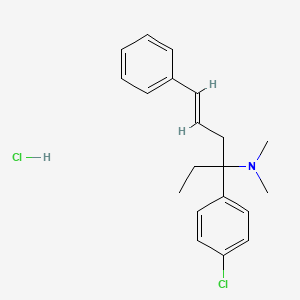

(3,5-Dicloroanilino)tiourea

Descripción general

Descripción

(3,5-dichloroanilino)thiourea is a dichlorobenzene.

Aplicaciones Científicas De Investigación

Propiedades Antibacterianas

(3,5-Dicloroanilino)tiourea derivados han sido estudiados por su eficacia antibacteriana. Se ha encontrado que son efectivos contra una variedad de cepas bacterianas, incluyendo tanto bacterias Gram-positivas como Gram-negativas. Se cree que la presencia de átomos de cloro en la estructura del compuesto mejora su actividad antibacteriana al interrumpir las paredes celulares microbianas e inhibiendo la síntesis de proteínas dentro de las células bacterianas .

Actividad antioxidante

Estos compuestos también exhiben propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo causado por los radicales libres. Esta actividad es significativa en la prevención de enfermedades que están asociadas con el daño oxidativo, como el cáncer y los trastornos neurodegenerativos .

Aplicaciones anticancerígenas

La investigación ha indicado que los derivados de this compound pueden actuar como agentes anticancerígenos potenciales. Pueden funcionar induciendo apoptosis en las células cancerosas, inhibiendo la proliferación celular e interfiriendo con el metabolismo de las células cancerosas. Los mecanismos exactos aún están bajo investigación, y estos compuestos se están explorando para su uso en terapias contra el cáncer dirigidas .

Usos antiinflamatorios

El potencial antiinflamatorio de this compound es otra área de interés. Puede modular la respuesta inflamatoria del cuerpo al afectar diversas vías inflamatorias, lo que podría hacerlo útil en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .

Investigación Anti-Alzheimer

En el contexto de las enfermedades neurodegenerativas, particularmente la enfermedad de Alzheimer, los derivados de this compound están siendo investigados por su capacidad para inhibir enzimas que están involucradas en la progresión de la enfermedad, como la acetilcolinesterasa .

Potencial antimalárico

Finalmente, estos compuestos han mostrado promesa en la investigación antimalárica. Pueden interferir con el ciclo de vida del parásito de la malaria, ofreciendo una nueva vía potencial para el desarrollo de fármacos antimaláricos .

Mecanismo De Acción

Target of Action

Thiourea and its derivatives, which include (3,5-dichloroanilino)thiourea, have been noted for their diverse biological applications

Mode of Action

It’s known that thiourea derivatives can participate in various organic synthesis reactions as intermediates . They can interact with their targets through these reactions, leading to changes in the targets’ functions. The specific interactions and resulting changes depend on the nature of the targets and the conditions under which the reactions occur.

Biochemical Pathways

It’s known that thiourea derivatives can affect various biological processes, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial activities . These activities suggest that the compound interacts with multiple biochemical pathways, leading to downstream effects that contribute to its biological applications.

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

It’s known that thiourea derivatives can exhibit various biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial activities . These effects suggest that the compound induces changes at the molecular and cellular levels that contribute to its biological applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3,5-Dichloroanilino)thiourea. For instance, in soil environments, the transformation products of certain compounds have been found to contribute to their toxicity on soil microorganisms This suggests that environmental conditions can influence the transformation of (3,5-Dichloroanilino)thiourea, potentially affecting its action and efficacy

Safety and Hazards

Direcciones Futuras

Recent studies have shown that the transformation products (TPs) of pesticides, such as 3,5-dichloroaniline, can be major contributors to the soil microbial toxicity of pesticides . This highlights the potential of ammonia-oxidizing microorganisms as indicators of the soil microbial toxicity of pesticides in pesticide environmental risk analysis .

Análisis Bioquímico

Biochemical Properties

(3,5-Dichloroanilino)thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, (3,5-Dichloroanilino)thiourea exhibits antibacterial and antioxidant properties, making it effective against certain bacterial strains and free radicals . The interactions between (3,5-Dichloroanilino)thiourea and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-inhibitor complex and prevent the normal function of the enzymes.

Cellular Effects

The effects of (3,5-Dichloroanilino)thiourea on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3,5-Dichloroanilino)thiourea can modulate the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism, thereby affecting cellular energy homeostasis . Furthermore, this compound has been reported to induce changes in gene expression related to oxidative stress response and apoptosis, highlighting its potential impact on cell survival and function . The modulation of these cellular processes by (3,5-Dichloroanilino)thiourea underscores its potential as a therapeutic agent in managing metabolic disorders and oxidative stress-related conditions.

Molecular Mechanism

At the molecular level, (3,5-Dichloroanilino)thiourea exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions between (3,5-Dichloroanilino)thiourea and the enzyme. Additionally, (3,5-Dichloroanilino)thiourea can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity and downstream effects on cellular function . These molecular mechanisms provide insights into the potential therapeutic applications of (3,5-Dichloroanilino)thiourea in various diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of (3,5-Dichloroanilino)thiourea in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,5-Dichloroanilino)thiourea is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy and potential formation of toxic by-products . In vitro and in vivo studies have demonstrated that the effects of (3,5-Dichloroanilino)thiourea on cellular function can persist over extended periods, with sustained inhibition of enzyme activity and modulation of gene expression . These findings highlight the importance of considering the temporal effects of (3,5-Dichloroanilino)thiourea in experimental designs and therapeutic applications.

Dosage Effects in Animal Models

The effects of (3,5-Dichloroanilino)thiourea vary with different dosages in animal models. At low doses, (3,5-Dichloroanilino)thiourea has been shown to exert beneficial effects, such as antioxidant activity and enzyme inhibition, without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, as well as alterations in hematological parameters . These toxic effects are likely due to the accumulation of (3,5-Dichloroanilino)thiourea and its metabolites in tissues, leading to cellular damage and dysfunction . The threshold effects observed in these studies underscore the need for careful dosage optimization in therapeutic applications of (3,5-Dichloroanilino)thiourea.

Metabolic Pathways

(3,5-Dichloroanilino)thiourea is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes to form reactive intermediates . These intermediates can further react with cellular macromolecules, leading to the formation of adducts and potential toxicity . Additionally, (3,5-Dichloroanilino)thiourea can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glucose-6-phosphatase and acetylcholinesterase . These interactions highlight the complex metabolic pathways that (3,5-Dichloroanilino)thiourea is involved in and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of (3,5-Dichloroanilino)thiourea within cells and tissues are critical determinants of its biological activity. The compound is transported across cell membranes via passive diffusion and active transport mechanisms, involving specific transporters and binding proteins . Once inside the cell, (3,5-Dichloroanilino)thiourea can accumulate in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of (3,5-Dichloroanilino)thiourea within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the localization and accumulation of (3,5-Dichloroanilino)thiourea, which in turn affects its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (3,5-Dichloroanilino)thiourea plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct (3,5-Dichloroanilino)thiourea to these compartments . The accumulation of (3,5-Dichloroanilino)thiourea in these organelles can influence their function, leading to effects such as modulation of protein synthesis, mitochondrial respiration, and gene expression . Understanding the subcellular localization of (3,5-Dichloroanilino)thiourea provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

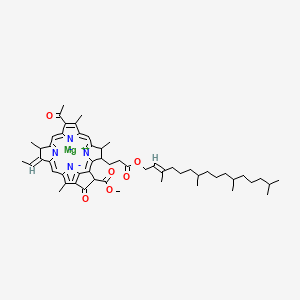

IUPAC Name |

(3,5-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-1-5(9)3-6(2-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLLDURTKFHSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408928 | |

| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96423-39-1 | |

| Record name | 2-(3,5-dichlorophenyl)-1-hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

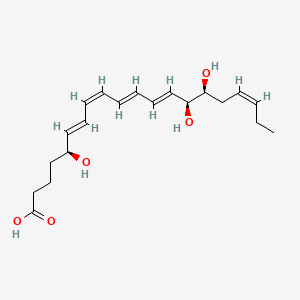

![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)

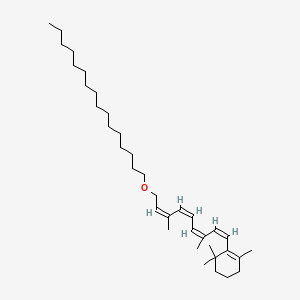

![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)

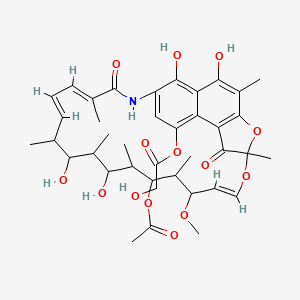

![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)

![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)

![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)